molecular formula C25H23N3O2 B11588381 N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11588381
M. Wt: 397.5 g/mol
InChI Key: HTKCNIKJFNWNMV-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phthalazine core and two 4-methylphenyl groups. Its chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methylbenzaldehyde with hydrazine to form the phthalazine core. This intermediate is then reacted with 4-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its phthalazine core and dual 4-methylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C25H23N3O2/c1-17-7-11-19(12-8-17)24-21-5-3-4-6-22(21)25(30)28(27-24)16-15-23(29)26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

HTKCNIKJFNWNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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